N-(3-cyclopropyl-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Description

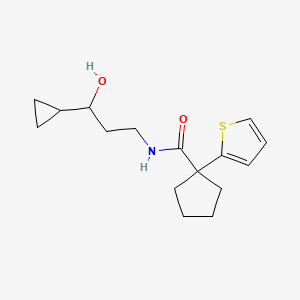

N-(3-cyclopropyl-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a synthetic carboxamide derivative featuring:

- A cyclopentane core substituted with a thiophen-2-yl group.

- A carboxamide linkage connected to a 3-cyclopropyl-3-hydroxypropyl chain.

Properties

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2S/c18-13(12-5-6-12)7-10-17-15(19)16(8-1-2-9-16)14-4-3-11-20-14/h3-4,11-13,18H,1-2,5-10H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJJKFZYBBWOIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCCC(C3CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyclopropyl-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a compound of interest due to its potential biological activities. This compound features a unique structure that may influence its interactions with biological systems, leading to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C_{15}H_{19}N_{1}O_{2}S_{1}. The compound has a molecular weight of approximately 281.39 g/mol. Its structure includes a cyclopropyl group, a thiophene moiety, and a carboxamide functional group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₁O₂S₁ |

| Molecular Weight | 281.39 g/mol |

| XLogP3-AA | 3.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 8 |

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Antineoplastic Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, derivatives of similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties against neurotoxic agents. The mechanism may involve modulation of nitric oxide pathways or inhibition of neuronal nitric oxide synthase (nNOS) activity.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, studies have proposed several potential pathways:

- Inhibition of Protein Targets : Similar compounds have been shown to inhibit heat shock protein 90 (HSP90), which plays a crucial role in protein folding and stability in cancer cells.

- Modulation of Receptor Activity : The thiophene moiety may interact with various receptors, potentially influencing neurotransmitter systems or inflammatory pathways.

Study 1: Anticancer Activity

A study explored the anticancer effects of related compounds in vitro against breast cancer cell lines (MCF-7). The results indicated that these compounds could reduce cell viability significantly at concentrations ranging from 10 to 50 µM, suggesting a dose-dependent response.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of similar cyclopentane derivatives in models of oxidative stress-induced neurotoxicity. The results demonstrated that compounds could reduce cell death by approximately 30% at concentrations of 25 µM.

Table 2: Summary of Biological Activities

| Activity Type | Model/Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Anticancer | MCF-7 | 10 - 50 | Reduced viability |

| Neuroprotection | Neuronal cells | 25 | Reduced cell death |

Comparison with Similar Compounds

Comparison with Structural Analogs

1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide ()

- Core structure : Cyclopropene ring with bromophenyl and carboxamide substituents.

- Synthesis : Prepared via coupling 1-(3-bromophenyl)cycloprop-2-ene-1-carboxylic acid with diethylamine (77% yield, RT, 18 h) .

- Key differences :

- Cyclopropene vs. cyclopentane in the target compound.

- Diethylamine substituent vs. hydroxyl-containing propyl chain.

- Bromophenyl group vs. thiophen-2-yl.

PIPC Series ()

- Core structure : Cyclopentane-carboxamide with piperidine and aryl halide substituents (e.g., PIPC1: 4-chlorophenyl, 4-fluorophenyl).

- Synthesis : Utilizes carboxamide coupling similar to , with stereoisomers (PIPC3, PIPC4) demonstrating the role of chirality in activity .

- Key differences :

- Aryl halides (Cl, F) vs. thiophen-2-yl in the target compound.

- Piperidine substituents vs. cyclopropyl-hydroxypropyl chain.

- Implications : Halogenated aryl groups enhance electronic interactions (e.g., dipole moments), whereas thiophene’s sulfur atom may facilitate π-π stacking or hydrogen bonding in biological targets.

Thiophene Derivatives ()

- Core structure : Thiophene-linked sulfonamides, isoxazoles, and benzothiazoles.

- Activity : IC50 values as low as 9.39 µM against breast cancer cells, surpassing doxorubicin in potency .

- Key differences :

- Sulfonamide/isoxazole moieties vs. cyclopentane-carboxamide in the target compound.

- Lack of cyclopropane or hydroxylated side chains.

Mechanistic and Functional Insights

- TRPA1 Modulation : The PIPC series () highlights the importance of carboxamide-linked piperidine/aryl groups in receptor interaction. The target compound’s thiophene and hydroxylated chain may offer unique steric or electronic effects for modulating ion channels .

- Antiproliferative Potential: Thiophene derivatives () demonstrate that sulfur-containing heterocycles enhance cytotoxicity. The target compound’s thiophen-2-yl group could similarly contribute to DNA intercalation or enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.